
N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylacrylamide
Descripción general
Descripción
N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylacrylamide, commonly known as MOCA, is a chemical compound that has gained significant attention in the scientific research field. MOCA is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Aplicaciones Científicas De Investigación
MOCA has been extensively studied for its potential applications in various fields. In medicinal chemistry, MOCA has been studied for its potential use as an anticancer agent. MOCA has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOCA has also been studied for its potential use as an anti-inflammatory agent. MOCA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In material science, MOCA has been studied for its potential use as a photoinitiator in polymerization reactions. MOCA has also been studied for its potential use as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of MOCA is not well understood. However, studies have suggested that MOCA may exert its anticancer and anti-inflammatory effects through the inhibition of various signaling pathways. MOCA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. MOCA has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MOCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MOCA can inhibit the growth of cancer cells and induce apoptosis. MOCA has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that MOCA can inhibit the growth of tumors and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOCA has several advantages for use in lab experiments. MOCA is a synthetic compound, which means that it can be easily synthesized in large quantities. MOCA is also relatively stable, which makes it suitable for use in long-term experiments. However, MOCA also has some limitations. MOCA is a relatively new compound, which means that its effects and potential side effects are not well understood. MOCA is also a synthetic compound, which means that it may not accurately reflect the effects of natural compounds.
Direcciones Futuras
There are several future directions for the study of MOCA. One potential direction is the development of MOCA as an anticancer agent. Further studies are needed to determine the efficacy and safety of MOCA in the treatment of cancer. Another potential direction is the development of MOCA as an anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of MOCA in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of MOCA and its potential side effects.
Propiedades
IUPAC Name |
(E)-N-(4-methyl-2-oxochromen-7-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-11-19(22)23-17-12-15(8-9-16(13)17)20-18(21)10-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUCCPZPSBZBCN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



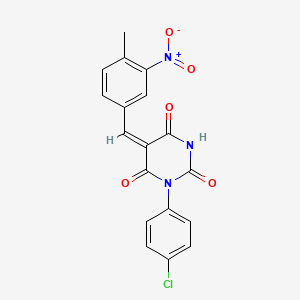
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)
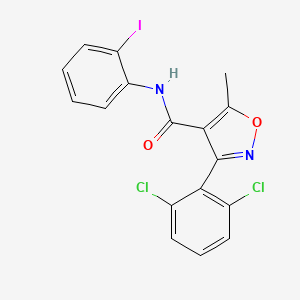
![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)


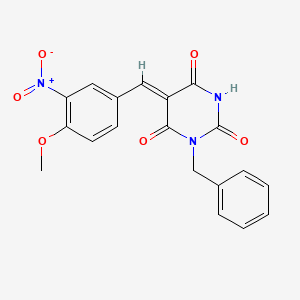
![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
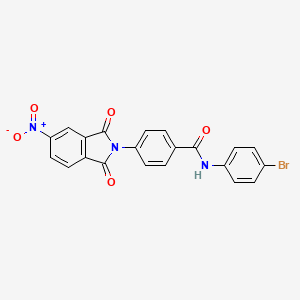

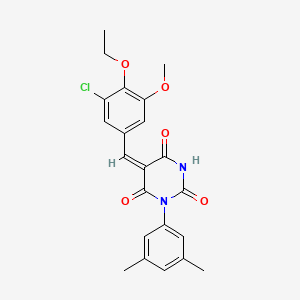
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)